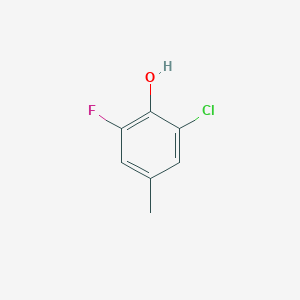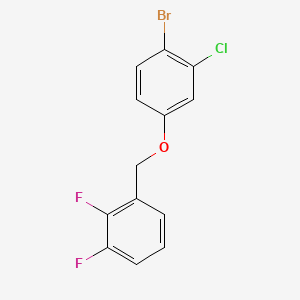
1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene typically involves the reaction of 4-bromo-3-chlorophenol with 2,3-difluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-Bromo-3-chlorophenoxy)methyl)-2-methylbenzene
- 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-dichlorobenzene
- 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-dibromobenzene
Uniqueness
1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, combined with two fluorine atoms on the benzene ring. This specific combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H8BrClF2O |
|---|---|
Poids moléculaire |
333.55 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-[(2,3-difluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8BrClF2O/c14-10-5-4-9(6-11(10)15)18-7-8-2-1-3-12(16)13(8)17/h1-6H,7H2 |
Clé InChI |
SFMMNXAONJONTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)COC2=CC(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


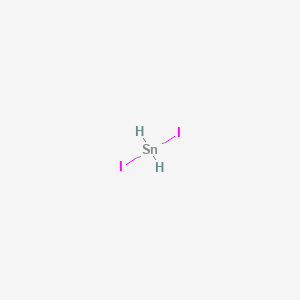
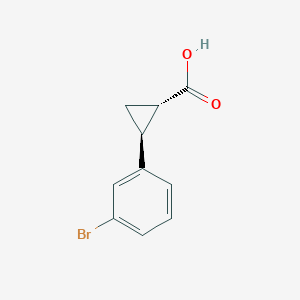
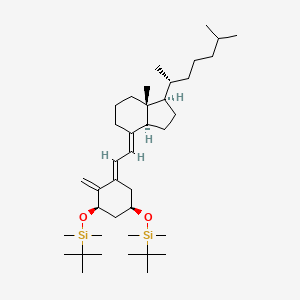
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
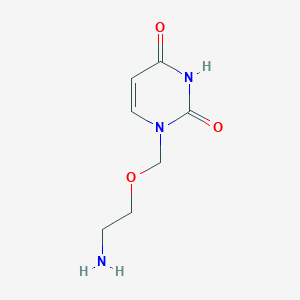
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
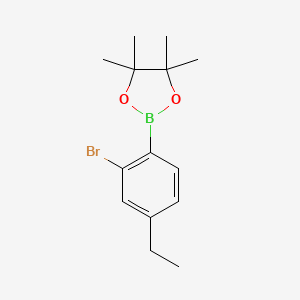
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
